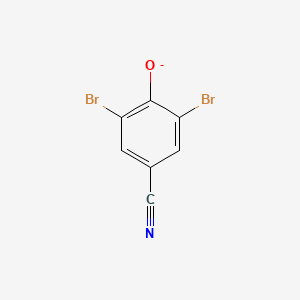

2,6-Dibromo-4-cyanophenolate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H2Br2NO- |

|---|---|

Molecular Weight |

275.9 g/mol |

IUPAC Name |

2,6-dibromo-4-cyanophenolate |

InChI |

InChI=1S/C7H3Br2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H/p-1 |

InChI Key |

UPMXNNIRAGDFEH-UHFFFAOYSA-M |

SMILES |

C1=C(C=C(C(=C1Br)[O-])Br)C#N |

Canonical SMILES |

C1=C(C=C(C(=C1Br)[O-])Br)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dibromo 4 Cyanophenol and Its Precursors

Strategies for Regioselective Bromination

The key to synthesizing 2,6-dibromo-4-cyanophenol is the controlled, regioselective bromination of its precursor, 4-hydroxybenzonitrile (B152051). The hydroxyl group of the phenol (B47542) is a strong activating group and ortho-, para-director for electrophilic aromatic substitution. Since the para position is already occupied by a cyano group, bromination is directed to the two ortho positions.

Halogenation of 4-Hydroxybenzonitrile and Derivatives

The direct halogenation of 4-hydroxybenzonitrile is the most common route to produce 2,6-dibromo-4-cyanophenol. This involves treating 4-hydroxybenzonitrile with a suitable brominating agent under controlled conditions to ensure the substitution occurs at the desired 2 and 6 positions.

A notable and environmentally conscious method for the synthesis of 2,6-dibromo-4-cyanophenol involves the use of a peroxydisulfate (B1198043)/bromide system. google.com In this approach, a persulfate salt acts as an oxidant to convert bromide ions into active brominating species. This in-situ generation of the brominating agent is a key feature of this methodology. The reaction can be effectively promoted by either heating or illumination with UV light. google.com This method is considered safe, reliable, and provides high yields of the desired product. google.com

The choice of solvent significantly impacts the efficiency of the peroxydisulfate/bromide-mediated bromination. Various solvent systems have been explored to optimize the reaction conditions. For instance, a 50% aqueous methanol (B129727) solution has been used, yielding the product in 94% with high purity after 8 hours of irradiation. google.com Acetonitrile (in a 50% aqueous solution) has also proven effective, leading to a 96.2% yield in a shorter reaction time of 4 hours under UV light. google.com N,N-dimethylformamide (DMF) has been employed as a solvent at an elevated temperature of 80°C, resulting in a 93.8% yield after 5 hours. google.com Another successful solvent is oxolane (tetrahydrofuran), which, under UV irradiation for 10 hours, provided a 95.6% yield. google.com

Table 1: Effect of Solvent System on the Synthesis of 2,6-Dibromo-4-cyanophenol

| Solvent System | Reaction Time (hours) | Reaction Conditions | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|

| 50% Methanol/Water | 8 | UV Irradiation | 94 | 98 |

| 50% Acetonitrile/Water | 4 | UV Irradiation | 96.2 | 97.3 |

| N,N-dimethylformamide | 5 | 80°C | 93.8 | 96.5 |

| Oxolane | 10 | UV Irradiation | 95.6 | 98.3 |

Data sourced from patent CN105859583A. google.com

The flexibility of the peroxydisulfate/bromide system allows for the use of various combinations of oxidants and bromide sources. Commonly used persulfate oxidants include sodium peroxydisulfate, potassium peroxydisulfate, and ammonium (B1175870) persulfate. google.com The bromide source can also be varied, with sodium bromide, potassium bromide, ammonium bromide, and cuprous bromide all being viable options. google.com For example, a combination of sodium peroxydisulfate and potassium bromide has been successfully used. google.com Another variation employs ammonium persulfate as the oxidant. google.com The ability to use different salts provides operational flexibility and allows for the selection of reagents based on cost, availability, and specific reaction requirements.

Table 2: Examples of Oxidant and Bromide Source Combinations

| Oxidant | Bromide Source | Starting Material |

|---|---|---|

| Sodium Peroxydisulfate | Potassium Bromide | 4-hydroxybenzonitrile |

| Sodium Peroxydisulfate | Sodium Bromide | 4-hydroxybenzonitrile |

| Ammonium Persulfate | Not specified | 4-hydroxybenzonitrile |

| Potassium Peroxydisulfate | Potassium Bromide | 4-hydroxybenzonitrile |

| Sodium Peroxydisulfate | Ammonium Bromide | 4-hydroxybenzonitrile |

| Sodium Peroxydisulfate | Cuprous Bromide | 4-hydroxybenzonitrile |

Data compiled from multiple sources. google.com

The reaction conditions, specifically temperature and illumination, are crucial parameters for controlling the rate and efficiency of the bromination. google.com The reaction can be driven either by heating or by photochemical activation using a UV lamp. google.com For instance, a reaction in N,N-dimethylformamide was conducted at 80°C to achieve a high yield. google.com In contrast, reactions in alcohol-water mixtures, acetonitrile, and oxolane were carried out under UV irradiation. google.com The choice between thermal and photochemical conditions can depend on the specific solvent and reagent combination, as well as on the available equipment and energy considerations.

While the peroxydisulfate/bromide system is effective, other brominating agents can also be employed for the halogenation of phenols. One such alternative is pyridinium (B92312) tribromide. google.com Another example of a solid bromine carrier is DMAP·HBr3 (4-Dimethylaminopyridinium tribromide). google.com Such reagents can offer advantages in terms of handling and selectivity in certain applications.

Peroxydisulfate/Bromide-Mediated Bromination

Cyanation Strategies for Phenolic Brominated Intermediates

The introduction of a cyano (-CN) group onto a phenolic ring is a critical step. Various methods exist, each with its own advantages and limitations.

A well-established method for nitrile synthesis is the dehydration of aldoximes. google.comnih.gov This process can be applied to produce p-cyanophenol, a precursor to 2,6-dibromo-4-cyanophenol. epo.org The reaction involves converting an aldehyde, such as p-hydroxybenzaldehyde, into its corresponding aldoxime, which is then dehydrated to yield the nitrile. epo.orggoogle.com

The dehydration can be achieved using various reagents, including thionyl chloride, phosphorus chlorides, or by employing catalytic methods. google.comchemistrysteps.com For instance, the dehydration of p-hydroxybenzaldoxime can be carried out in the presence of an acid catalyst, with the water produced being removed by azeotropic distillation to drive the reaction to completion. google.com The addition of an amide compound can further enhance the selectivity for the nitrile product. google.com

A specific example involves heating p-hydroxybenzaldoxime in methyl isobutyl ketone (MIBK) with concentrated sulfuric acid, resulting in a 76% yield of p-cyanophenol with 100% conversion. prepchem.com

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

| p-Hydroxybenzaldoxime | Conc. H₂SO₄ | MIBK | 130°C | 76% | prepchem.com |

| p-Hydroxybenzaldehyde, Hydroxylamine sulfate | - | Toluene | Reflux | 72% | epo.org |

| p-Hydroxybenzaldehyde, Hydroxylamine hydrochloride | Formamide | - | - | 94% | epo.org |

The conversion of other functional groups into nitriles represents another versatile strategy. A common approach involves the dehydration of primary amides. chemistrysteps.comacs.org This can be accomplished using various dehydrating agents such as phosphorus(III) reagents like P(NMe₂)₃, PCl₃, or P(OPh)₃. acs.org These methods are generally high-yielding and tolerate a wide range of functional groups. acs.org

Another route is the direct conversion of aldehydes to nitriles. The Schmidt reaction, for example, can convert aromatic aldehydes to nitriles using azidotrimethylsilane (B126382) in the presence of a catalyst like triflic acid. mdpi.com This method has been shown to be effective for a variety of substituted benzaldehydes. mdpi.com

Transition-metal-catalyzed reactions also offer efficient pathways. Nickel-catalyzed cyanation of phenolic derivatives using zinc cyanide (Zn(CN)₂) provides a route to aromatic nitriles. organic-chemistry.org Similarly, palladium-catalyzed cyanation of aryl halides is a widely used method. organic-chemistry.orgchinesechemsoc.org

Green Chemistry Approaches in 2,6-Dibromo-4-cyanophenol Synthesis

Modern synthetic chemistry places a strong emphasis on environmentally friendly methods. The synthesis of 2,6-dibromo-4-cyanophenol is no exception, with research focused on developing greener and more efficient processes. google.comrsc.org

Evaluation of Environmentally Benign Reaction Conditions

A key aspect of green chemistry is the use of safer reagents and reaction conditions. google.com A patented method for synthesizing 2,6-dibromo-4-cyanophenol highlights such an approach. google.com This method utilizes 4-hydroxybenzonitrile as the starting material and employs a bromide source like sodium bromide or potassium bromide in the presence of a persulfate oxidant. google.com The reaction can be carried out in environmentally benign solvents such as methanol-water or ethanol-water mixtures, under mild heating or UV light irradiation. google.com This process avoids the use of highly toxic and corrosive elemental bromine. google.com

The reaction mechanism involves the oxidation of bromide ions by persulfate to generate active brominating species. These species then selectively brominate the 4-hydroxybenzonitrile at the 2 and 6 positions. The use of air or a nitrogen atmosphere further contributes to the safety and simplicity of the procedure. google.com

High Yield and Purity Methodologies

The green chemistry approach described above also demonstrates high efficiency, leading to excellent yields and purity of the final product. google.com The reported yields are typically in the range of 92% to 96.2%, with HPLC purity often exceeding 96.5%. google.com

The following table summarizes various reaction conditions and their corresponding outcomes based on a patented green synthesis method. google.com

| Bromide Source | Oxidant | Solvent | Conditions | Yield | Purity (HPLC) | Reference |

| Potassium Bromide | Sodium Peroxydisulfate | 50% Methanol | UV light, 8 hours | 94% | 98% | google.com |

| Potassium Bromide | Sodium Peroxydisulfate | 50% Acetonitrile | UV light, 4 hours | 96.2% | 97.3% | google.com |

| Sodium Bromide | Sodium Peroxydisulfate | N,N-Dimethylformamide | 80°C, 5 hours | 93.8% | 96.5% | google.com |

| Sodium Bromide | Sodium Peroxydisulfate | Oxolane | UV light, 10 hours | 95.6% | 98.3% | google.com |

| Sodium Bromide | Potassium Peroxydisulfate | 50% Ethanol | 50°C, 4 hours | 92% | 98% | google.com |

| Cuprous Bromide | Ammonium Persulfate | N,N-Dimethylformamide | 30°C, 10 hours | 95.2% | 97.6% | google.com |

This method is described as simple, safe, environmentally friendly, and suitable for industrial-scale production due to its low cost and high financial profit. google.com

Reactivity and Mechanistic Investigations of 2,6 Dibromo 4 Cyanophenolate

Electron Transfer Dynamics and Inhibition Studies

The compound 2,6-Dibromo-4-cyanophenolate, often designated as PC32, has been a key tool in elucidating the function of the high-affinity quinone binding site (QH) in cytochrome bo-type ubiquinol (B23937) oxidase from Escherichia coli. nih.gov This four-subunit terminal oxidase is a critical component of the aerobic respiratory chain, coupling the oxidation of ubiquinol to the reduction of oxygen and the translocation of protons across the membrane. nih.govresearchgate.net The enzyme contains two distinct quinone binding sites: a low-affinity quinol oxidation site (QL) and the high-affinity QH site. nih.govresearchgate.net The QH site is believed to mediate the transfer of electrons from the QL site to the low-spin heme b in subunit I. nih.govresearchgate.net

2,6-Dibromo-4-cyanophenol (PC32) has been identified as a potent and selective inhibitor of the QH site in cytochrome bo ubiquinol oxidase. nih.govresearchgate.netacs.org In studies using a bound ubiquinone-free version of the enzyme (ΔUbiA), PC32 demonstrated a significantly higher affinity for the QH site compared to the natural substrate, ubiquinone-1. nih.govresearchgate.netacs.org This high affinity allows it to effectively displace the endogenous ubiquinone and block the site's function. nih.govnih.gov

Binding studies with the air-oxidized ΔUbiA enzyme revealed that PC32 has a 4- to 7-fold higher affinity for the QH site than ubiquinone-1. nih.govacs.org This characteristic, along with its ability to selectively inhibit this site without significantly affecting the QL site, distinguishes it from other phenolic inhibitors and makes it a valuable experimental tool. nih.govresearchgate.netacs.org

| Compound | Designation | Target Site | Relative Affinity (vs. Ubiquinone-1) | Effect |

|---|---|---|---|---|

| 2,6-Dibromo-4-cyanophenol | PC32 | QH | 4- to 7-fold higher | Potent Inhibitor |

| 2-isopropyl-5-methyl-4,6-dinitrophenol | PC52 | QH | 4- to 7-fold higher | Potent Inhibitor |

| 2-chloro-4,6-dinitrophenol | PC24 | QH | Not specified | Potent Inhibitor |

The inhibitory action of PC32 at the QH site has a direct and observable impact on the enzyme's kinetics. Stopped-flow studies monitoring the anaerobic reduction of the enzyme's hemes by ubiquinol-1 show that the process normally occurs in multiple kinetic phases. nih.govnih.govsci-hub.se However, when the bound ubiquinone at the QH site is replaced with PC32, the fast phase of heme reduction is eliminated. nih.govnih.govsci-hub.seresearchgate.netresearchgate.net This suppression of the initial rapid reduction demonstrates that the QH site is crucial for the efficient and rapid transfer of electrons from the ubiquinol substrate to the heme centers. nih.govsci-hub.se The elimination of this fast phase supports the model where the QH site acts as an essential electron gate. nih.gov

| Electron Transfer Step | Condition | Rate Constant (s⁻¹) | Reference |

|---|---|---|---|

| Ubisemiquinone (QH) to Heme b | Wild-type enzyme | 1.5 x 10³ | researchgate.net |

| Heme b to Heme o | Wild-type, ΔUbiA, and PC32-inhibited enzyme | ~1 x 10⁴ | nih.govnih.govresearchgate.net |

Phenolic compounds represent a distinct class of inhibitors in biological systems, particularly those involving electron transport chains like respiration and photosynthesis. core.ac.uk Their mechanism of action is often attributed to their chemical structure, which includes an aromatic ring with at least one hydroxyl group. ub.edu This structure allows them to interfere with biological processes in several ways.

The primary protective effects of phenolics in biological systems are often ascribed to their ability to scavenge free radicals by transferring an electron and/or a hydrogen atom. ub.edunih.gov This antioxidant activity can disrupt radical-mediated reaction steps within enzyme active sites or protect cellular components from oxidative damage. nih.gov

Conversely, phenolics can also act as inhibitors by binding to specific sites on proteins, thereby blocking substrate access or inducing conformational changes that impair function. core.ac.uk In the context of electron transport, phenolic inhibitors can interact with quinone-binding sites, as seen with this compound. nih.govcore.ac.uk By competing with the native quinone/quinol substrate, they can effectively halt the flow of electrons. core.ac.uk The specific interactions and the resulting inhibitory potency are determined by the detailed chemical structure of the phenolic compound and the topology of the protein's binding pocket. ub.edu

Interaction with Cytochrome bo-Type Ubiquinol Oxidase from Escherichia coli

Role in Cross-Coupling Reactions

This compound, and its corresponding acid form (3,5-dibromo-4-hydroxybenzonitrile), are valuable substrates in the field of organic synthesis, particularly in cross-coupling reactions that form new carbon-carbon bonds. nrochemistry.com The presence of two bromine atoms on the aromatic ring provides reactive sites for metal-catalyzed coupling processes.

The cyano (-C≡N) group at the para-position of the phenolate (B1203915) ring plays a crucial role in modulating the molecule's reactivity. As a potent electron-withdrawing group, it enhances the electrophilicity of the carbon atoms attached to the bromine substituents. This increased electrophilicity makes the compound a more effective partner in reactions like the Suzuki-Miyaura coupling, compared to analogues with electron-donating or weaker electron-withdrawing groups, such as carboxylic acids. The nitrile functionality's unique electronic properties, including its π-coordinating ability and the electrophilic nature of its carbon atom, contribute to its diverse applications in synthesis. researchgate.net

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds, conjugated olefins, and styrenes through a palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide. harvard.edutcichemicals.com this compound is a suitable aryl halide for this transformation. The general reactivity for halides in this reaction follows the trend: I > Br > OTf >> Cl, making the dibromo- a reactive substrate. tcichemicals.com

The catalytic cycle involves three primary steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the phenolate, forming a palladium(II) complex. chemrxiv.org

Transmetalation : The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center, a step that is typically facilitated by a base. harvard.educhemrxiv.org

Reductive Elimination : The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. chemrxiv.org

The reaction tolerates a wide variety of functional groups, including the phenol (B47542) and cyano moieties present in the substrate. tcichemicals.com This allows for the synthesis of complex, functionalized biaryl structures.

Below is a table summarizing typical components used in Suzuki-Miyaura cross-coupling reactions.

Table 1: Typical Components in Suzuki-Miyaura Cross-Coupling Reactions

| Component | Examples | Role in Reaction |

|---|---|---|

| Aryl/Vinyl Halide | This compound, Aryl iodides, Aryl triflates | Electrophilic partner; provides one of the carbon skeletons. harvard.edutcichemicals.com |

| Organoboron Reagent | Phenylboronic acid, Vinylboronic acids, Potassium trifluoroborates | Nucleophilic partner; provides the second carbon skeleton. harvard.edumdpi.com |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd/C | Facilitates the oxidative addition and reductive elimination steps. harvard.edumdpi.com |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | Activates the organoboron reagent for transmetalation. harvard.edumdpi.com |

| Solvent | Toluene, Dioxane, Tetrahydrofuran (THF), Water (biphasic) | Provides the medium for the reaction to occur. harvard.edu |

Electrophilic Substitution Pathways

Phenols are generally highly susceptible to electrophilic aromatic substitution because the hydroxyl (-OH) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. byjus.com However, in the case of this compound, the ring is heavily substituted, which significantly impacts its reactivity towards further electrophilic attack.

The activating, ortho- and para-directing influence of the phenolate oxygen is counteracted by several factors:

Steric Hindrance : The two ortho positions are occupied by bulky bromine atoms, sterically hindering the approach of an electrophile.

Electronic Deactivation : Both the bromine atoms and the para-cyano group are strong electron-withdrawing groups. They reduce the electron density of the aromatic ring, deactivating it towards electrophilic attack. byjus.com

Positional Blocking : All positions strongly activated by the hydroxyl group (ortho and para) are already substituted.

Consequently, further electrophilic substitution on the aromatic ring of this compound is highly unfavorable under standard conditions. The combination of steric hindrance and electronic deactivation by the bromo and cyano substituents effectively passivates the ring against common electrophilic substitution reactions such as nitration or further halogenation. byjus.com

Oxidative Decarboxylation Pathways of Related Halogenated Hydroxybenzonitriles

While direct studies on the oxidative decarboxylation of this compound are limited, research on closely related compounds provides significant insight. A study on the bacterial catabolism of 3,5-dibromo-4-hydroxybenzoate (B1263476) (DBHB), a structural analog where the cyano group is replaced by a carboxyl group, identified a novel oxidative decarboxylation pathway. asm.org

In the bacterium Sphingobium sp. strain HD-1, the enzyme OdcA, an NAD(P)H-dependent flavin monooxygenase, catalyzes the conversion of DBHB into 2,6-dibromohydroquinone (B190982) (2,6-DBHQ). asm.org This reaction involves the hydroxylation of the carboxylated carbon, followed by the elimination of CO₂.

Interestingly, the same study investigated the substrate specificity of the OdcA enzyme and found that it did not act on 3,5-dibromo-4-hydroxybenzonitrile (the protonated form of this compound). asm.org This demonstrates a clear distinction in the biochemical reactivity between the carboxyl and cyano functionalities in this specific enzymatic system. The nitrile group was not a substrate for the oxidative decarboxylation/hydroxylation catalyzed by OdcA, highlighting the high specificity of this biological pathway.

Table 2: Substrate Specificity of the Flavin Monooxygenase OdcA

| Substrate Tested | Functional Group at C4 | Result of OdcA Action |

|---|---|---|

| 3,5-Dibromo-4-hydroxybenzoate (DBHB) | Carboxyl (-COOH) | Converted to 2,6-dibromohydroquinone. asm.org |

| 3,5-Dibromo-4-hydroxybenzonitrile | Cyano (-CN) | No hydroxylation observed. asm.org |

| 2,6-Dichloro-4-nitrophenol | Nitro (-NO₂) | No hydroxylation observed. asm.org |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the carbon-hydrogen framework of organic molecules. For 2,6-Dibromo-4-cyanophenol, both proton (¹H) and carbon-13 (¹³C) NMR spectra provide definitive structural information.

The ¹H NMR spectrum of the parent compound, 2,6-dibromo-4-cyanophenol, is characterized by its simplicity, which reflects the molecule's symmetry. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as the solvent, two distinct signals are observed. google.com A singlet appearing at approximately δ 7.78 ppm corresponds to the two equivalent aromatic protons at positions 3 and 5. google.com A second singlet, often broader, is observed around δ 6.38 ppm, which is attributed to the acidic hydroxyl (-OH) proton. google.com The integration of these peaks reveals a 2:1 proton ratio, consistent with the proposed structure. The exact chemical shift of the hydroxyl proton can vary depending on the solvent, concentration, and temperature.

In the formation of the phenolate (B1203915), the hydroxyl proton is abstracted. The ¹H NMR spectra of various salts of 2,6-dibromo-4-cyanophenolate show the signal corresponding to the aromatic protons, while the hydroxyl proton signal is absent. rsc.org

Table 1: ¹H NMR Spectral Data for 2,6-Dibromo-4-cyanophenol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

|---|---|---|---|---|

| 7.78 | Singlet (s) | 2H | Aromatic H-3, H-5 | CDCl₃ |

| 6.38 | Singlet (s) | 1H | Hydroxyl (-OH) | CDCl₃ |

Data sourced from a patent for the synthesis of 2,6-dibromo-4-cyanophenol. google.com

The ¹³C NMR spectrum provides further confirmation of the molecular structure by detailing the carbon environment. For 2,6-dibromo-4-cyanophenol in deuterated chloroform, five distinct signals are typically recorded. google.com The carbon atom attached to the oxygen (C-1) resonates at a downfield chemical shift of approximately δ 153.59 ppm. google.com The two equivalent aromatic carbons (C-3 and C-5) appear at around δ 135.65 ppm. google.com The carbon of the cyano group (-C≡N) is found at approximately δ 116.21 ppm. google.com The carbon atom at the 4-position, to which the cyano group is attached, resonates at δ 106.55 ppm. google.com Finally, the two carbons bonded to the bromine atoms (C-2 and C-6) are observed at the most upfield position in the aromatic region, around δ 110.41 ppm. google.com

Table 2: ¹³C NMR Spectral Data for 2,6-Dibromo-4-cyanophenol

| Chemical Shift (δ) ppm | Assignment | Solvent |

|---|---|---|

| 153.59 | C1 (-OH) | CDCl₃ |

| 135.65 | C3, C5 | CDCl₃ |

| 116.21 | -C≡N | CDCl₃ |

| 110.41 | C2, C6 (-Br) | CDCl₃ |

| 106.55 | C4 (-CN) | CDCl₃ |

Data sourced from a patent for the synthesis of 2,6-dibromo-4-cyanophenol. google.com

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of 2,6-dibromo-4-cyanophenol shows characteristic absorption bands that confirm its structure. lgcstandards.com A strong, sharp absorption band is expected in the region of 2240–2260 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. The C-Br stretches are typically observed in the lower frequency region of the spectrum, around 550–620 cm⁻¹. Aromatic C-H stretching vibrations usually appear near 3100 cm⁻¹. The presence of the hydroxyl group gives rise to a broad O-H stretching band, typically in the range of 3200-3600 cm⁻¹. For the phenolate, this O-H band would be absent.

Table 3: Characteristic IR Absorption Frequencies for 2,6-Dibromo-4-cyanophenol

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3200-3600 | O-H Stretch (broad) | Phenolic -OH |

| ~3100 | C-H Stretch | Aromatic C-H |

| ~2240-2260 | C≡N Stretch (sharp, strong) | Cyano (-CN) |

| ~550-620 | C-Br Stretch | Bromo (-Br) |

Frequency ranges are based on typical values for the respective functional groups and data from analogous compounds. asianpubs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. This technique is particularly useful for monitoring the progress of chemical reactions in real-time. nih.gov The formation or consumption of this compound can be tracked by observing changes in the UV-Vis spectrum. Phenolic compounds exhibit characteristic absorption bands, and the position of these bands can be sensitive to pH. azom.com For instance, the phenolate form will have a different absorption maximum (λmax) compared to the protonated phenol (B47542) form due to the change in the electronic structure of the aromatic ring. By monitoring the absorbance at a specific wavelength corresponding to either the reactant or the product, one can determine the reaction kinetics. nih.govoxinst.com This method is valued for its simplicity and ability to provide continuous data throughout a reaction. nih.gov

Mass Spectrometry (MS) for Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight and elemental composition of a compound. lgcstandards.com The molecular weight of 2,6-dibromo-4-cyanophenol is 276.91 g/mol , while the monoisotopic mass of the this compound anion is 275.84826 Da. nih.govlgcstandards.com

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, a molecule containing two bromine atoms will exhibit a characteristic triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1, providing clear evidence for the presence of two bromine atoms. Fragmentation analysis can further support the structure, with expected losses of bromine atoms and the cyano group. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic properties of 2,6-Dibromo-4-cyanophenolate. Methods like Density Functional Theory (DFT) are employed to model its structure and electron distribution. For the related compound, 2,6-dibromophenol, DFT calculations have been utilized to study its properties. orientjchem.org In a study on the photocatalytic degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol), quantum-chemical calculations were performed using the B3LYP/6-311++G(2d,2p) level of theory to determine electronic energies, zero-point vibrational energies, and heat capacities. mdpi.com

The electronic structure of cyanophenols is of interest due to their enhanced acidity in the excited state compared to the ground state. acs.org Ab initio studies on cyanophenols have shown that this enhanced acidity primarily stems from electronic effects in the deprotonated species (the phenolate). acs.org The presence of electron-withdrawing groups, like the cyano and bromo substituents on the this compound ring, significantly influences the electron density distribution, particularly on the O-H bond in its conjugate acid, 3,5-dibromo-4-hydroxybenzonitrile. researchgate.net

For a series of substituted phenols, DFT calculations have been used to compute properties that describe the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. imist.ma

Molecular Modeling of Reactivity and Interaction Mechanisms

Molecular modeling is used to predict how a molecule will react and interact with other chemical species. The reactivity of phenolic compounds is largely dictated by the substituents on the aromatic ring. rsc.org The bromine atoms and the cyano group in this compound are strong electron-withdrawing groups, which influences its reactivity.

Studies on the bromination of phenols show that the reaction proceeds via an electrophilic aromatic substitution pathway. rsc.org The reaction of phenols with N-bromosuccinimide (NBS) can generate 2-bromocyclohexadienone-type intermediates, which then enolize to form bromophenols. cdnsciencepub.com The rate of these reactions is sensitive to acid catalysis, with brominated phenols themselves being more acidic than the parent phenol (B47542), leading to potential autocatalysis. cdnsciencepub.com

The reactivity of phenol with bromine radicals (Br•) has been shown to proceed via electron transfer, H-abstraction, or Br-addition to form a phenoxyl radical. nih.gov The high reactivity of bromine towards phenolic groups is well-documented, with apparent second-order rate constants being several orders of magnitude greater than those for chlorine. researchgate.net In the case of this compound, its deprotonated form is the major species at neutral pH. nih.gov The interaction of such phenolic anions with their environment is critical; for instance, the interaction of the deprotonated form of 4,4′-Isopropylidenebis(2,6-dibromophenol) with a catalyst surface was explained by its dipole moment, determined through quantum-chemical calculations. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Derivation

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a specific chemical property. These models are valuable for predicting the properties of new or untested chemicals. researchgate.net The development of QSAR models for phenolic compounds often involves calculating a variety of molecular descriptors that quantify different aspects of the molecule's structure.

For brominated flame retardants, including brominated phenols, QSAR models have been developed to predict their endocrine-disrupting potencies. uninsubria.itacs.org These models often use multiple linear regression and are validated internally (e.g., leave-one-out cross-validation) and externally to ensure their predictive power. acs.org

Theoretical descriptors, calculated solely from the molecular structure, are the foundation of modern QSAR studies. nih.gov They offer a faster and more cost-effective alternative to experimental measurements. researchgate.net For phenolic compounds, a wide range of descriptors are used, including:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, electronegativity, and chemical hardness. imist.manih.gov These are often calculated using quantum chemical methods like DFT. imist.manih.gov

Physicochemical Descriptors: These include properties like molecular weight, hydrophobicity (logP), and Hammett electronic parameters. nih.gov

Topological and Steric Descriptors: These describe the size, shape, and connectivity of the molecule, such as the van der Waals volume. nih.gov

In QSAR studies of phenols, descriptors like molecular weight, chemical potential, and electrophilicity index have been shown to have a significant role in assessing their activity. nih.gov For instance, a QSAR study on the anti-TB activity of quinolinone derivatives found that van der Waals volume and electronegativity were key descriptors, with electron-withdrawing groups like bromine increasing the activity. nih.gov Similarly, Hammett-σ-based QSARs have been successfully used to estimate the reactivity of bromine with substituted phenols. researchgate.net

| QSAR Descriptor Type | Examples | Relevance to Phenolic Compounds |

|---|---|---|

| Electronic | HOMO/LUMO Energy, Dipole Moment, Electronegativity | Describes reactivity, polarity, and ability to participate in electronic interactions. imist.manih.gov |

| Physicochemical | Molecular Weight, logP, Hammett Constants | Relates to transport properties and electronic effects of substituents. nih.gov |

| Steric/Topological | Van der Waals Volume, Molecular Connectivity Indices | Quantifies the size and shape, influencing binding to biological targets. nih.gov |

Thermochemical Calculations and Energetic Analysis of Related Phenolic Compounds

Thermochemical calculations provide insight into the stability and energetics of molecules, such as their enthalpies of formation and bond dissociation enthalpies (BDEs). For phenolic compounds, the O-H bond dissociation enthalpy is a critical parameter, as it relates to their antioxidant activity and the stability of the resulting phenoxy radical. nist.gov

DFT calculations, specifically using the (RO)B3LYP method with various basis sets, have been employed to accurately calculate the O-H BDEs for a wide range of substituted phenols. mdpi.comresearchgate.net These studies explore how different substituents (like -CN or halides) and their positions on the phenol ring affect the bond strength. nist.govmdpi.com For example, electron-withdrawing groups generally affect the BDE, and their influence can be correlated with Hammett's substituent constants. mdpi.com

The proton affinity (PA) of the corresponding phenoxide ions is another important energetic parameter that has been computed using DFT. mdpi.comresearchgate.net The PA of a phenoxide ion is related to the acidity of the parent phenol. researchgate.net Computational studies have also been performed to determine the gas-phase enthalpies of formation for various substituted phenols, which can be compared with experimental data derived from techniques like combustion calorimetry. researchgate.netacs.org These theoretical calculations, often using isodesmic reactions, provide a reliable way to estimate thermochemical data for compounds where experimental values are unavailable. researchgate.net

| Compound Type | Thermochemical Property | Computational Method | Key Findings |

|---|---|---|---|

| Substituted Phenols | O-H Bond Dissociation Enthalpy (BDE) | (RO)B3LYP/6-311++G(2df,2p) | Substituent effects on BDE correlate with Hammett constants. mdpi.com |

| Substituted Phenoxide Ions | Proton Affinity (PA) | B3LYP/6-311++G(2df,2p) | PA values relate to the acidity of the parent phenols. mdpi.comresearchgate.net |

| Tri-substituted Phenols | Gas-phase Enthalpy of Formation | B3LYP with isodesmic reactions | Provides reliable estimates where experimental data is lacking. researchgate.net |

| Phenoxyphenols | Enthalpy of Formation | Cox Scheme / B3LYP | Empirical and computational methods can yield results in good agreement with experiments. acs.org |

Advanced Applications in Chemical Research

Coordination Chemistry Ligands

The 2,6-dibromo-4-cyanophenolate anion possesses multiple potential donor sites, including the phenolate (B1203915) oxygen, the nitrogen atom of the cyano group, and the lone pairs on the bromine atoms, making it an interesting candidate for a ligand in coordination chemistry. unizin.org Ligands are molecules or ions that bond to a central metal atom to form a coordination complex. unizin.orglumenlearning.com The specific atoms that donate their electron pairs to the metal are known as donor atoms. unizin.org

The synthesis of metal complexes using ligands related to this compound involves the reaction of the ligand with a metal salt in an appropriate solvent. The phenolate oxygen is a hard donor, typically favoring coordination with hard metal ions, while the cyano group's nitrogen is a softer donor, capable of coordinating to a range of transition metals. This allows for the design of complexes where the phenolate can act as a monodentate ligand (binding only through the oxygen) or potentially as a bridging ligand between two metal centers.

The general approach to synthesizing these complexes involves mixing the ligand and a metal salt, often a halide or acetate (B1210297) salt of the desired metal, in a suitable solvent. researchgate.netekb.eg The reaction conditions, such as temperature and reactant ratios, are optimized to favor the formation of the desired complex. irapa.org For instance, related cyano-functionalized ligands have been successfully used to synthesize complexes with manganese and rhenium carbonyls. core.ac.uk The resulting complexes can be isolated as crystalline solids and characterized using various spectroscopic and analytical techniques, including FT-IR, UV-Vis, and NMR spectroscopy, to confirm the coordination of the ligand to the metal center. researchgate.netirapa.org

Table 1: Potential Coordination Sites and Properties

| Feature | Atom/Group | Donor Type | Potential Bonding Mode |

|---|---|---|---|

| Primary Donor | Phenolate Oxygen | Hard | Monodentate, Bridging |

| Secondary Donor | Cyano Nitrogen | Borderline/Soft | Monodentate, Bridging |

| Substituents | Bromo Groups | Very Weak | Can influence steric and electronic properties |

Investigation of Binding Modes and Properties

The way a ligand binds to a metal is known as its coordination mode. irapa.org this compound can exhibit different binding modes depending on the metal ion and reaction conditions. As a monodentate ligand, it would typically bind through the negatively charged phenolate oxygen. However, the cyano group can also coordinate to a metal center, allowing the ligand to act as a bidentate or bridging ligand, forming polynuclear complexes. core.ac.uk In such cases, it could form a chelate ring if it binds to a single metal center through both the oxygen and nitrogen atoms, although this would result in a strained four-membered ring. More commonly, it would act as a bridging ligand, linking two different metal centers.

The coordination number—the number of donor atoms attached to the central metal—and the geometry of the resulting complexes (e.g., octahedral, tetrahedral, or square planar) are determined by the size and charge of the metal ion and the steric and electronic properties of the ligands. lumenlearning.comuomustansiriyah.edu.iq The presence of the bulky bromine atoms ortho to the phenolate group can sterically influence how the ligand packs around a metal center. Spectroscopic techniques are crucial for elucidating these binding modes. For example, in infrared (IR) spectroscopy, a shift in the stretching frequency of the C≡N bond upon coordination provides direct evidence of the cyano group's involvement in bonding. core.ac.uk

Precursor for Advanced Materials Synthesis

The reactivity of this compound makes it a useful precursor for synthesizing specialized materials. The phenolic hydroxyl group, the cyano group, and the carbon-bromine bonds can all participate in various polymerization and modification reactions.

In polymer chemistry, monomers containing phenol (B47542) and cyano groups are valuable for creating polymers with high thermal stability and specific electronic properties. The this compound structure can be incorporated into polymer chains through reactions involving the phenolate group, such as etherification or esterification. For example, the related compound (2,6-Dibromo-4-cyanophenyl) hexanoate (B1226103) is noted for its application in polymer chemistry. vulcanchem.com The presence of bromine atoms in the monomer unit can impart flame-retardant properties to the resulting polymer, while the polar cyano group can enhance intermolecular interactions and influence the material's solubility and mechanical properties. Furthermore, compounds like 2,6-dibromo-4-nitrophenol (B181593), which shares structural similarities, are used to enhance the thermal stability of polymers. chemimpex.com

Conducting polymers are organic polymers that possess electrical conductivity. scitechnol.comijaresm.com These materials combine the electrical properties of metals with the desirable mechanical properties and processing advantages of polymers. ijaresm.com The conductivity arises from a conjugated π-electron system along the polymer backbone, which can be doped to create charge carriers (holes or electrons).

The aromatic structure of this compound makes it a candidate for creating or modifying conducting polymers. It can be used to synthesize polymers like polyphenylene ethers or other aromatic polymers where the conjugated system can facilitate charge transport. The strong electron-withdrawing nature of the cyano and bromo groups can significantly influence the electronic band gap of the polymer, a key parameter in determining its conductivity and optical properties. While not a conventional monomer for well-known conducting polymers like polyaniline or polypyrrole, it can be used as a functional building block to tune the properties of these materials for specific applications, such as in sensors or other bioelectronic devices. scitechnol.com

Development of Antiviral Agents (e.g., Anti-HIV NNRTIs)

One of the most significant applications of chemical scaffolds related to this compound is in the development of antiviral drugs, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) for treating HIV-1 infections. mdpi.comnih.gov NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, inducing conformational changes that disrupt its catalytic activity and halt viral DNA synthesis. nih.gov

The diarylpyrimidine (DAPY) class of NNRTIs, which includes the FDA-approved drugs Etravirine and Rilpivirine, exemplifies the importance of the substituted phenyl ring moiety. encyclopedia.pubnih.govwikipedia.org The general structure of these drugs features a central pyrimidine (B1678525) ring flanked by two aryl "wings" that interact with key amino acid residues in the NNRTI binding pocket.

The 2,6-disubstituted-4-cyanophenyl group, a core feature of this compound, serves as a crucial "wing" in many potent NNRTI candidates. The cyano group often extends into a hydrophilic area of the binding pocket, forming hydrogen bonds or favorable polar interactions. The halogen (e.g., bromine) substituents at the 2 and 6 positions provide torsional freedom, allowing the molecule to adopt a flexible conformation, often described as a "U-shape" or "horseshoe" mode. encyclopedia.pub This flexibility is critical for maintaining inhibitory activity against drug-resistant mutant strains of HIV-1 RT, as the inhibitor can adapt its binding mode to accommodate changes in the shape of the binding pocket. encyclopedia.pubnih.gov For example, the DAPY drug Etravirine contains a 2,6-dimethyl-4-cyanoanilino group, which is structurally analogous to the 2,6-dibromo-4-cyanophenol scaffold. encyclopedia.pubwikipedia.org Research has shown that modifications to these aryl wings are a key strategy in designing next-generation NNRTIs with improved resistance profiles. mdpi.comnih.gov

Table 2: Role of Structural Features in Anti-HIV Activity

| Structural Moiety | Function in NNRTIs | Key Interactions | Example Drug Class |

|---|---|---|---|

| 4-Cyano Group | Interacts with the main chain of the RT enzyme. | Forms hydrogen bonds with amino acid backbones (e.g., Lys101). mdpi.com | Diarylpyrimidines (DAPY) encyclopedia.pub |

| Aromatic Ring | Forms the core "wing" of the inhibitor. | π-π stacking and hydrophobic interactions with aromatic residues (e.g., Tyr181, Tyr188, Phe227). mdpi.com | DAPY, DATA, ITU encyclopedia.pub |

| 2,6-Dibromo Groups | Provides conformational flexibility and enhances binding. | Allows for torsional rotation to adapt to mutations in the binding pocket. encyclopedia.pubnih.gov | α-APA analogues encyclopedia.pub |

Chemical Modification and Structure-Activity Relationship Studies

The chemical scaffold of this compound is utilized in the synthesis of more complex molecules to probe biological activities. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic properties of a lead compound. The dibrominated and cyanated phenolic structure provides multiple points for chemical modification, allowing researchers to systematically alter the molecule and assess the impact on its biological function.

For instance, the phenolic hydroxyl group can be etherified to introduce various side chains. In one study, 4-cyanophenol, a related compound, was used to synthesize a series of bis-amidine compounds. nih.govacs.org The synthesis involved the reaction of 4-cyanophenol with α,ω-dibromo-alkanes via a Williamson ether synthesis to create dibenzonitrile intermediates. acs.org These intermediates were then converted to the final bis-amidine products. nih.govacs.org Such modifications are instrumental in understanding how different structural motifs influence the compound's interaction with biological targets. The systematic replacement of substituents on the aromatic ring or alterations to the linker between benzamidine (B55565) groups allows for a detailed exploration of the SAR. nih.gov

The following table outlines the synthesis of bis-nitrile intermediates from 4-cyanophenol, a precursor to the phenolate, illustrating a common chemical modification strategy.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| α,ω-dibromo-alkanes | 4-cyanophenol | DMF | NaH, 80 °C, 1 h | dibenzonitrile intermediates | 59%-quant. |

| dibromo-xylenes | 4-cyanophenol | DMF | NaH, 80 °C, 1 h | bis-nitriles 17–20 | 79%-quant. |

Synthesis of Halogenated Diarylpyridinamine (DAPA) Analogues

While direct evidence for the use of this compound in the synthesis of halogenated diarylpyridinamine (DAPA) analogues is not prevalent in the provided context, the chemistry of related brominated and cyanated aromatic compounds is highly relevant. The synthesis of DAPA analogues often involves cross-coupling reactions where halogenated aromatic rings are key building blocks.

For example, the Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules, including those with structures similar to DAPA. A related compound, 2,6-Dibromo-4-cyanopyridine, is noted for its utility in such reactions. This highlights the potential of bromo- and cyano-substituted aromatic rings as versatile synthons. The bromine atoms can serve as leaving groups in palladium-catalyzed cross-coupling reactions, while the cyano group can be retained or transformed into other functional groups.

Research in Environmental Degradation Pathways

Halogenated phenols, including this compound, are of environmental interest due to their potential persistence and toxicity. Research into their degradation is crucial for understanding their environmental fate and developing remediation strategies.

Photodegradation Mechanisms of Halogenated Phenols

The photodegradation of halogenated phenols is a key process in their environmental removal. The herbicide bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile), the parent compound of this compound, undergoes photodegradation in aqueous solutions. ebi.ac.uk Studies have shown that direct photolysis at specific wavelengths leads to the formation of bromide ions, indicating the cleavage of the carbon-bromine bond. ebi.ac.uk The photolysis quantum yield, a measure of the efficiency of the photochemical reaction, has been determined for bromoxynil in aqueous solution. ebi.ac.uk

The presence of other substances, such as natural organic matter (DOM) and nitrite (B80452), can influence the photodegradation pathways. For instance, DOM can act as a photosensitizer, promoting the degradation of contaminants. researchgate.net Conversely, sorption of the herbicide onto particles like silica (B1680970) can significantly lower the photolysis quantum yield and alter the degradation mechanism. ebi.ac.uk In some cases, the presence of nitrite can lead to the formation of nitrated degradation products, such as 2,6-dibromo-4-nitrophenol (DBNP). researchgate.net

Advanced Oxidation Processes (AOPs) and Advanced Reduction Processes (ARPs) are also employed to degrade halogenated phenols. For example, the photocatalytic degradation of tetrabromobisphenol A (TBBPA), a structurally related compound, has been studied using Fe3O4 magnetic photocatalysts under both reductive and oxidative conditions. mdpi.com These reactions typically follow pseudo-first-order kinetics, and the degradation can proceed via mechanisms like the Eley-Rideal mechanism. mdpi.com

Enzymatic Biotransformation Studies (e.g., Oxidative Decarboxylation by Monooxygenases)

The biotransformation of halogenated phenols by microorganisms is a critical area of research for bioremediation. Enzymes such as monooxygenases play a significant role in the detoxification of these compounds. rsc.org

Flavin-dependent monooxygenases, for example, can catalyze the oxidative dehalogenation of halogenated phenols. rsc.org This process involves hydroxylation followed by the elimination of the halide. rsc.org The HadA monooxygenase is one such enzyme that has been shown to detoxify a range of halogenated and nitrophenols. researchgate.net The initial step in the biodegradation pathway catalyzed by HadA is hydroxylation with the removal of halide substituents. researchgate.net

While oxidative decarboxylation is a known enzymatic reaction, particularly for carboxylic acids, its direct relevance to this compound, which contains a nitrile group instead of a carboxyl group, is less direct. However, the broader category of enzymatic transformations of halogenated aromatics is highly relevant. For instance, P450 peroxygenases have shown activity towards halogenated phenols, catalyzing hydroxylation reactions. biorxiv.org The efficiency of these enzymatic reactions can be influenced by the degree and position of halogen substitution on the phenol ring. biorxiv.org

The following table summarizes key enzymatic reactions involved in the transformation of halogenated phenols.

| Enzyme Class | Reaction Type | Substrate Example | Key Finding |

|---|---|---|---|

| Flavin-dependent Monooxygenases (e.g., HadA) | Oxidative Dehalogenation | Halogenated Phenols | Catalyzes detoxification via hydroxylation and halide elimination. rsc.orgresearchgate.net |

| P450 Peroxygenases | Hydroxylation | Halogenated Phenols | Activity and selectivity are influenced by the number of halogen substituents. biorxiv.org |

| Haloperoxidases | Electrophilic Halogenation | Activated Arenes | Catalyzes halogenation via oxidative activation of halides. wiley.com |

Q & A

Q. What synthetic strategies are effective for preparing 2,6-Dibromo-4-cyanophenolate derivatives, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves bromination of phenol precursors followed by cyano substitution. For example, bromination of 4-cyanophenol using bromine in acetic acid under controlled temperature (0–5°C) ensures regioselectivity at the 2,6 positions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitoring reaction progress with thin-layer chromatography (TLC) and confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) is critical. Residual solvents should be quantified using GC-MS .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- NMR : H NMR (DMSO-d6) reveals aromatic proton splitting patterns (e.g., para-substituted cyanogroup at δ 7.8–8.2 ppm). C NMR confirms Br and CN substituents (C-Br: δ 115–125 ppm; C≡N: δ 110–120 ppm).

- IR : Stretching vibrations for C≡N (~2240 cm) and phenolic O-H (~3200 cm) are diagnostic.

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M-H] for CHBrNO).

Cross-validate data with computational models (e.g., Gaussian for IR/NMR simulations) to resolve ambiguities .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SXRD) resolve structural ambiguities in this compound derivatives?

- Methodological Answer : SXRD using SHELXL (for refinement) and Mercury (for visualization) enables precise determination of bond lengths, angles, and crystal packing. For example:

- Key Parameters :

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| C-Br | 1.89–1.92 | Br-C-C≡N |

| C≡N | 1.15–1.17 |

Q. How should researchers address contradictory spectroscopic and crystallographic data for brominated phenols?

- Methodological Answer : Contradictions (e.g., NMR vs. SXRD substituent positions) arise from dynamic effects (e.g., solvolysis) or polymorphism. Strategies include:

- Temperature-Dependent NMR : Probe conformational changes in DMSO-d6 at 25°C vs. 60°C.

- Powder XRD : Compare experimental patterns with Mercury-simulated data to detect polymorphs.

- DFT Calculations : Optimize geometries (e.g., B3LYP/6-31G**) to align theoretical and experimental spectra .

Q. What role do substituent electronic effects play in the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer : The electron-withdrawing Br and CN groups activate the ring for substitution at the 4-position. Experimental design considerations:

- Kinetic Studies : Monitor reaction rates (UV-Vis at λ = 300 nm) with varying nucleophiles (e.g., amines, thiols).

- Hammett Plots : Correlate σ values of substituents with rate constants to quantify electronic effects.

- Computational Modeling : Use Gaussian to map electrostatic potential surfaces (EPS) and identify electrophilic hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.